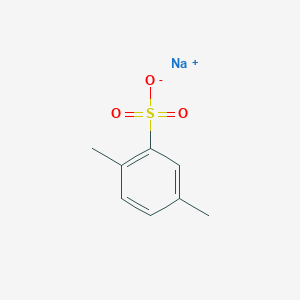
sodium;2,5-dimethylbenzenesulfonate
Overview
Description
Sodium 2,5-dimethylbenzenesulfonate is an organic compound with the molecular formula C8H9NaO3S. It is a sodium salt of 2,5-dimethylbenzenesulfonic acid and is commonly used in various chemical and industrial applications. This compound is known for its solubility in water and its role as a catalyst in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Sodium 2,5-dimethylbenzenesulfonate can be synthesized through the sulfonation of 2,5-dimethylbenzene (p-xylene) with sulfuric acid, followed by neutralization with sodium hydroxide. The reaction conditions typically involve:
Sulfonation: Reacting 2,5-dimethylbenzene with concentrated sulfuric acid at elevated temperatures to form 2,5-dimethylbenzenesulfonic acid.
Neutralization: Neutralizing the resulting sulfonic acid with sodium hydroxide to produce sodium 2,5-dimethylbenzenesulfonate.
Industrial Production Methods
In industrial settings, the production of sodium 2,5-dimethylbenzenesulfonate follows similar steps but on a larger scale. The process involves continuous flow reactors and precise control of reaction parameters to ensure high yield and purity. The final product is often crystallized and purified through recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
Sodium 2,5-dimethylbenzenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonate group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be involved in oxidation-reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and amines, with reactions typically carried out in polar solvents like water or alcohols.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine derivative of the original compound.
Scientific Research Applications
Sodium 2,5-dimethylbenzenesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis, particularly in esterification and etherification reactions.
Biology: The compound is used in biochemical assays and as a reagent in the preparation of various biological molecules.
Industry: Sodium 2,5-dimethylbenzenesulfonate is used in the production of detergents, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which sodium 2,5-dimethylbenzenesulfonate exerts its effects is primarily through its role as a catalyst. The sulfonate group can stabilize transition states and intermediates in chemical reactions, thereby lowering the activation energy and increasing the reaction rate. The molecular targets and pathways involved depend on the specific reaction and application.
Comparison with Similar Compounds
Similar Compounds
- Sodium 2,4-dimethylbenzenesulfonate
- Sodium 3,5-dimethylbenzenesulfonate
- Sodium benzenesulfonate
Uniqueness
Sodium 2,5-dimethylbenzenesulfonate is unique due to its specific substitution pattern on the benzene ring, which can influence its reactivity and solubility. Compared to other similar compounds, it may offer distinct advantages in certain catalytic applications and industrial processes.
Properties
IUPAC Name |
sodium;2,5-dimethylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3S.Na/c1-6-3-4-7(2)8(5-6)12(9,10)11;/h3-5H,1-2H3,(H,9,10,11);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDCULNUHRZODAC-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NaO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















